molecular formula C20H15N3OS B2899685 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391863-20-0

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

Cat. No. B2899685
CAS RN: 391863-20-0
M. Wt: 345.42
InChI Key: WCZZIPMNKCEMPT-UHFFFAOYSA-N
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Description

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide, also known as MNTX, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. MNTX belongs to the class of thiadiazole compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to interact with the mu-opioid receptor, which is involved in the regulation of pain and other physiological processes. This compound has also been found to modulate the activity of various enzymes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and neuropathic pain. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to modulate various physiological processes such as blood pressure, heart rate, and gastrointestinal motility.

Advantages and Limitations for Lab Experiments

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide. One area of research is the development of more water-soluble analogs of this compound, which could improve its efficacy and safety for use in humans. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, research on the potential use of this compound in agriculture and material science could lead to the development of new products with unique properties and applications.
Conclusion:
In conclusion, this compound is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. It exhibits a wide range of biological activities and has been extensively studied for its potential use in medicine, agriculture, and material science. Further research on this compound could lead to the development of new products with unique properties and applications.

Synthesis Methods

The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form this compound. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as chloroform or dichloromethane.

Scientific Research Applications

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. It has also been studied for its potential use in the treatment of neuropathic pain, opioid-induced constipation, and other neurological disorders.

properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-5-4-8-17(11-13)19-22-23-20(25-19)21-18(24)16-10-9-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZZIPMNKCEMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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